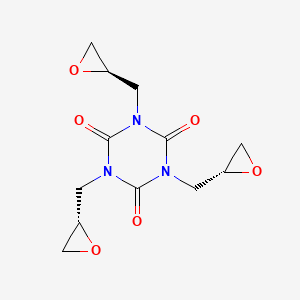

Teroxirone

Descripción general

Descripción

Teroxirone es un compuesto triazeno triepoxi patentado por Shell Internationale Research Maatschappij NV como un agente antineoplásico. Es conocido por su capacidad para alquilatar y reticular el ADN, inhibiendo así la replicación del ADN. Este compuesto ha mostrado una actividad citotóxica significativa contra ciertas sublíneas de leucemia y ha demostrado una potente actividad antineoplásica en ensayos preclínicos .

Aplicaciones Científicas De Investigación

Teroxirone tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como reactivo en síntesis orgánica y como agente de reticulación en química de polímeros.

Biología: Estudiado por sus efectos en los procesos celulares y las interacciones del ADN.

Medicina: Investigado como agente antineoplásico para el tratamiento de varios cánceres, incluida la leucemia y el cáncer de pulmón.

Mecanismo De Acción

Teroxirone ejerce sus efectos alquilando y reticulando el ADN, lo que inhibe la replicación del ADN y conduce a la muerte celular. El compuesto se dirige al ADN de las células cancerosas, causando daños que impiden que las células se dividan y proliferen. Este mecanismo es particularmente eficaz contra las células tumorales que se dividen rápidamente .

Safety and Hazards

Direcciones Futuras

The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Teroxirone provides a paradigm for rational Peptide-Drug Conjugate (PDC) design, with a targeted mechanism of action and the potential for deepening responses to treatment, maintaining remissions, and eradicating therapy-resistant stem cells .

Análisis Bioquímico

Biochemical Properties

Teroxirone interacts with various enzymes, proteins, and other biomolecules. It is metabolized by hepatic microsomal preparations, but not lung microsomal preparations . The metabolism of this compound is NADPH independent and is inhibited by cyclohexene oxide . Epoxide hydrolysis products were detected in microsomal preparations and rabbit urine following administration of this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to induce apoptosis in human non-small cell lung cancer cells (NSCLC) carrying wild type p53 . This compound treatment leads to the suppression of mitochondrial membrane potential (MMP), followed by reactive oxygen species (ROS) production and apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It activates reactive oxygen species (ROS), leading to mitochondrial function impairment and cytotoxic effects . This compound treatment induces the ROS-activated intrinsic apoptotic pathway, which leads to cell death in human NSCLC cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Following rapid intravenous infusion to patients, plasma disappearance of this compound is characterized by a one-compartment open model . When this compound is administered by intravenous infusion, plateau plasma concentrations are rapidly achieved, followed by rapid disappearance at the end of infusion .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Teroxirone se sintetiza mediante una serie de reacciones químicas que involucran grupos triazeno y epóxido. La síntesis generalmente implica la reacción de triazeno con epiclorhidrina en condiciones controladas para formar la estructura triepoxi. Las condiciones de reacción incluyen el mantenimiento de una temperatura y un pH específicos para garantizar la formación del producto deseado .

Métodos de producción industrial

En entornos industriales, la producción de this compound implica reactores químicos a gran escala donde los reactivos se mezclan y se dejan reaccionar en condiciones controladas. El proceso incluye pasos de purificación para aislar el compuesto puro, que luego se somete a pruebas de control de calidad para garantizar su eficacia y seguridad .

Análisis De Reacciones Químicas

Tipos de reacciones

Teroxirone experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar varios productos de oxidación.

Reducción: El compuesto puede reducirse bajo condiciones específicas para producir diferentes formas reducidas.

Sustitución: This compound puede participar en reacciones de sustitución donde uno de sus grupos funcionales es reemplazado por otro grupo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Se pueden utilizar varios nucleófilos en reacciones de sustitución, incluidos haluros y aminas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados de epóxido, mientras que la reducción puede producir alcoholes o aminas .

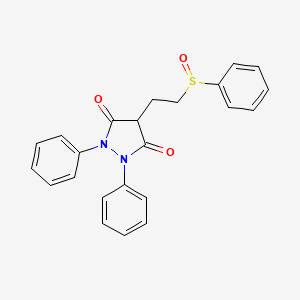

Comparación Con Compuestos Similares

Compuestos similares

Isocionato de triglicidilo: Otro compuesto triepoxi con propiedades de reticulación similares.

Epiclorhidrina: Un precursor en la síntesis de teroxirone y otros compuestos de epóxido.

Óxido de ciclohexeno: Utilizado como reactivo en el estudio del metabolismo de this compound.

Singularidad de this compound

This compound es único debido a su estructura triazeno triepoxi, que le permite reticular eficazmente el ADN e inhibir la replicación. Su potente actividad antineoplásica y su capacidad para dirigirse a células cancerosas específicas lo convierten en un compuesto valioso en la investigación y el tratamiento del cáncer .

Propiedades

IUPAC Name |

1,5-bis[[(2R)-oxiran-2-yl]methyl]-3-[[(2S)-oxiran-2-yl]methyl]-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2/t7-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPZKGBUJRBPGC-HLTSFMKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)CN2C(=O)N(C(=O)N(C2=O)C[C@@H]3CO3)C[C@@H]4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318560 | |

| Record name | Teroxirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water < 1 (mg/mL), O.1 N HCl < 1 (mg/mL), pH 4 buffer 2.5 - 5 (mg/mL), pH 9 buffer < 1 (mg/mL), 0.1 N NaOH 1 - 2.5 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL) | |

| Record name | TEROXIRONE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/296934%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

59653-73-5, 240408-79-1 | |

| Record name | Teroxirone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59653-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Teroxirone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycidyl isocyanurate, (R,R,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240408791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teroxirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEROXIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456V4159SL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIGLYCIDYL ISOCYANURATE, (R,R,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24N3OU2YDR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of teroxirone and how does it induce cell death?

A1: this compound is an alkylating agent, meaning it interacts with cellular components like DNA by forming covalent bonds. While the precise mechanism isn't fully elucidated in the provided abstracts, research suggests this compound induces apoptosis (programmed cell death) in cancer cells. One study found that this compound triggers apoptosis in human non-small cell lung cancer cells via a pathway involving reactive oxygen species (ROS) and mitochondrial damage. This suggests this compound may exert its anticancer effects by directly damaging DNA and disrupting critical cellular processes.

Q2: What are the pharmacokinetic properties of this compound?

A2: this compound exhibits rapid plasma elimination in both animals and humans. Studies in rabbits and humans have shown a plasma half-life of fewer than 5 minutes after intravenous administration. This rapid clearance suggests its potential suitability for regional infusion therapies.

Q3: What is known about the metabolism of this compound?

A3: Research indicates this compound undergoes metabolism in the liver, specifically by microsomal enzymes. Interestingly, this metabolism appears to be NADPH-independent, unlike many other drugs. Studies using rat liver microsomes suggest that epoxide hydrolysis is a key metabolic pathway for this compound, and this process can be inhibited by cyclohexene oxide, a known epoxide hydrase inhibitor.

Q4: What are the dose-limiting toxicities observed in clinical trials of this compound?

A4: Clinical trials investigating this compound have identified dose-limiting toxicities. Early phase I trials highlighted severe phlebitis and cutaneous reactions as the primary dose-limiting factors. While manageable, myelosuppression (suppression of bone marrow activity) was also observed. These findings underscore the importance of careful dose selection and administration in future clinical evaluations.

Q5: How does the structure of this compound relate to its antitumor activity?

A5: While specific structure-activity relationship (SAR) data isn't extensively discussed in the provided abstracts, it's known that this compound is a triepoxide, meaning it possesses three epoxide functional groups. These highly reactive groups are likely key to its alkylating properties and subsequent antitumor activity. Further research exploring structural modifications and their impact on potency, selectivity, and toxicity would be valuable.

Q6: What analytical techniques are employed to study this compound?

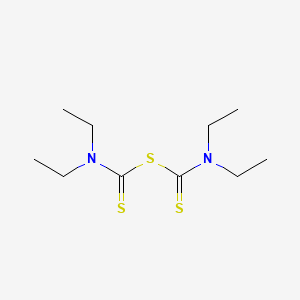

A6: Researchers utilize high-performance liquid chromatography (HPLC) for the analysis of this compound. One method involves derivatization with diethyldithiocarbamate followed by normal-phase HPLC analysis. This technique enables the separation and quantification of this compound and its metabolites in biological samples, contributing to our understanding of its pharmacokinetic profile.

Q7: Has this compound shown efficacy in preclinical models of cancer?

A7: Although limited information is available in the abstracts regarding specific preclinical models, one study mentions this compound demonstrating good cytotoxic activity against sublines of P388 and L1210 leukemias resistant to cyclophosphamide, another alkylating agent. This finding suggests this compound's potential to overcome resistance mechanisms that may limit the efficacy of existing chemotherapeutic options.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1681199.png)

![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone](/img/structure/B1681202.png)